Methyl 4-{[(6-methylpyridin-2-yl)carbamothioyl]amino}benzoate
Overview
Description
Methyl 4-{[(6-methylpyridin-2-yl)carbamothioyl]amino}benzoate is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in various fields, including coordination chemistry, medicine, and agriculture. The unique structure of this compound, which includes both benzene and pyridine rings, allows it to form stable complexes with metal ions, making it a valuable chelating agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(6-methylpyridin-2-yl)carbamothioyl]amino}benzoate typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline. The reaction proceeds through the formation of an intermediate, which is then crystallized and characterized using various spectroscopic techniques . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-methylpyridin-2-yl)carbamothioyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohol derivatives. These products can have different properties and applications, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-{[(6-methylpyridin-2-yl)carbamothioyl]amino}benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-{[(6-methylpyridin-2-yl)carbamothioyl]amino}benzoate involves its ability to form stable complexes with metal ions. This chelation process disrupts the normal function of metal-dependent enzymes and proteins, leading to various biological effects. The compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Methyl 4-{[(6-methylpyridin-2-yl)carbamothioyl]amino}benzoate is similar to other benzoyl thiourea derivatives, such as:
- 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
These compounds share similar structural features and chemical properties but may differ in their specific applications and biological activities. The unique combination of benzene and pyridine rings in this compound provides it with distinct chelating abilities and biological effects, making it a valuable compound in various fields.
Properties
IUPAC Name |
methyl 4-[(6-methylpyridin-2-yl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-4-3-5-13(16-10)18-15(21)17-12-8-6-11(7-9-12)14(19)20-2/h3-9H,1-2H3,(H2,16,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOBBMYBIUDETK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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